[4-(4-Aminopiperidin-1-YL)phenyl]methanol
Description
Contextualization within Piperidine (B6355638) Derivative Chemistry
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, and it is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.comnih.gov The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of its substituents, which is crucial for molecular recognition and biological activity.
[4-(4-Aminopiperidin-1-YL)phenyl]methanol belongs to the class of 1,4-disubstituted piperidines. The substitution pattern on the piperidine ring significantly influences its chemical reactivity and biological properties. The presence of an amino group at the C4 position and a phenylmethanol group at the N1 position creates a molecule with distinct hydrophilic and lipophilic regions, as well as nucleophilic and hydrogen-bonding capabilities.
Significance as a Scaffold in Organic Synthesis and Chemical Biology
A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is an exemplary scaffold due to its inherent functionalities that allow for diverse chemical modifications.
The primary amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and imines. The hydroxyl group of the phenylmethanol moiety can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. The tertiary amine within the piperidine ring can also participate in chemical transformations. This trifecta of reactive sites provides a powerful handle for chemists to systematically modify the molecule and explore the structure-activity relationships of its derivatives.
In chemical biology, this compound can be utilized as a molecular probe or as a precursor for the synthesis of biologically active molecules. Its ability to be readily functionalized makes it suitable for conjugation to fluorescent dyes, affinity tags, or other biomolecules to study biological processes. The 4-aminopiperidine (B84694) motif itself is found in a number of bioactive compounds, suggesting that derivatives of this compound may exhibit interesting pharmacological properties. nih.govnih.govnih.gov
Overview of Prior Research Trends and Gaps Pertaining to the Chemical Compound
A survey of the existing scientific literature reveals that while the broader class of piperidine derivatives has been extensively studied, dedicated research focusing specifically on this compound is limited. Much of the available information comes from its inclusion in large-scale chemical libraries and its use as a building block in the synthesis of more complex molecules, often within the context of drug discovery programs.
Research Trends:
Fragment-Based Drug Discovery: The 4-aminopiperidine scaffold is a common fragment used in fragment-based screening to identify starting points for the development of potent and selective inhibitors of various biological targets, such as kinases and proteases. nih.gov
Combinatorial Chemistry: The versatile reactivity of compounds like this compound makes them ideal for use in combinatorial chemistry to generate large libraries of compounds for high-throughput screening.
Synthesis of Bioactive Molecules: The literature contains examples where structurally related 1-aryl-4-aminopiperidines are incorporated into molecules with a wide range of biological activities, including antiviral and enzyme inhibitory properties. nih.gov
Identified Gaps in Research:
Detailed Biological Profiling: There is a notable absence of comprehensive studies detailing the specific biological activities of this compound itself. Its intrinsic pharmacological profile remains largely unexplored.
Elucidation of Structure-Property Relationships: While it is used as a scaffold, systematic studies detailing how modifications at its different functional groups influence its physicochemical and biological properties are scarce.
Development of Novel Synthetic Methodologies: While its synthesis can be inferred from general methods for preparing substituted piperidines, there is a lack of research focused on developing highly efficient, scalable, and stereoselective synthetic routes specifically for this compound and its derivatives.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.29 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
| LogP (calculated) | 1.5 - 2.5 |
Note: The exact experimental values for some properties may vary depending on the source and purity.
Table 2: Key Functional Groups and Their Synthetic Potential
| Functional Group | Position | Potential Reactions |
| Primary Amine (-NH2) | C4 of Piperidine | Acylation, Alkylation, Sulfonylation, Imine formation |
| Hydroxyl (-OH) | Benzylic Position | Oxidation, Esterification, Etherification, Nucleophilic Substitution |
| Tertiary Amine (-N-) | N1 of Piperidine | Quarternization, N-oxide formation |
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[4-(4-aminopiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)12-3-1-10(9-15)2-4-12/h1-4,11,15H,5-9,13H2 |
InChI Key |
BLLVEDPJFDJBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 4 Aminopiperidin 1 Yl Phenyl Methanol
Reactions Involving the Piperidine (B6355638) Nitrogen
The piperidine moiety of [4-(4-Aminopiperidin-1-YL)phenyl]methanol contains two nitrogen atoms: a tertiary amine at the N-1 position and a primary amine at the C-4 position. While the N-1 nitrogen is a relatively unreactive tertiary arylamine, the C-4 primary amine is a highly nucleophilic and versatile handle for chemical modification. The following sections detail reactions centered on this primary amino group.
The primary amine at the C-4 position readily undergoes N-alkylation and N-acylation, providing straightforward routes to secondary and tertiary amines and amides, respectively.
N-Alkylation is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. The choice of solvent, commonly dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), is crucial for ensuring the solubility of the reactants. Care must be taken to control stoichiometry, as overalkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt can occur, particularly with excess alkylating agent. researchgate.net
N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often under basic conditions. thermofisher.com This reaction is generally fast and high-yielding, forming a stable amide bond. For instance, acylation with benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) furnishes the corresponding N-benzoyl derivative. thermofisher.com This method is a cornerstone of medicinal chemistry for introducing a wide variety of substituents. acs.org
| Reaction Type | Reagent Class | Example Reagent | Typical Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | K₂CO₃, DMF, Room Temp. | Secondary Amine |
| N-Acylation | Acyl Chloride | Benzoyl Chloride | Triethylamine, DCM, 0°C to RT | Amide |
| N-Acylation | Anhydride | Acetic Anhydride | Pyridine, DCM, Room Temp. | Amide |
The primary amine of this compound can act as a potent nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction allows for the formation of a new bond between the C4-nitrogen and an aryl or heteroaryl group, providing access to complex diaryl or aryl-alkyl amine structures.
The process involves reacting the parent compound with an aryl or heteroaryl halide (bromide, chloride, or iodide) or triflate. nih.gov The reaction is catalyzed by a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency and scope; bulky, electron-rich biaryl phosphine ligands like BrettPhos and RuPhos have proven to be highly effective. nih.govacs.org A stoichiometric base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. lookchem.com These reactions are generally performed in anhydrous, aprotic solvents like toluene (B28343) or dioxane at elevated temperatures. lookchem.com This methodology is exceptionally powerful for creating diverse molecular libraries in drug discovery. researchgate.net
| Component | Example | Role |
|---|---|---|
| Amine Nucleophile | This compound | Forms the N-side of the new C-N bond |
| Electrophile | 4-Bromotoluene | Forms the C-side of the new C-N bond |
| Palladium Precatalyst | Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | BrettPhos | Stabilizes Pd and facilitates catalytic cycle |
| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine and regenerates the catalyst |
| Solvent | Toluene | Anhydrous reaction medium |
Reactions at the Primary Amine Moiety (C4-Amino group)
The C4-primary amine is the focal point for numerous derivatization strategies, enabling its conversion into a range of important functional groups.
Amides can be formed not only through acylation with acyl chlorides but also via coupling with carboxylic acids. This widely used transformation employs coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. creative-biogene.comnih.gov
Ureas are readily synthesized by reacting the primary amine with an isocyanate. researchgate.netyoutube.com This reaction is typically rapid and clean, proceeding without the need for a catalyst to form the stable urea (B33335) linkage. This method is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors. asianpubs.org
Carbamates , often used as protecting groups for amines or as stable bioisosteres for amides, can be prepared through several methods. nih.govresearchgate.net A common approach is the reaction of the amine with a chloroformate, such as phenyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. wikipedia.org Alternatively, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the tert-butyl carbamate (B1207046) (Boc) protected amine. Another modern approach involves a three-component coupling of the amine, carbon dioxide (CO₂), and an alkyl halide. dntb.gov.uaorganic-chemistry.org
| Product Type | Reagent Class | Example Reagent | Typical Conditions |
|---|---|---|---|
| Amide | Carboxylic Acid + Coupling Agent | Acetic Acid + HATU | DIPEA, DMF, Room Temp. |
| Urea | Isocyanate | Phenyl Isocyanate | THF or DCM, Room Temp. |
| Carbamate | Chloroformate | Phenyl Chloroformate | NaOH (aq) or Triethylamine, THF, Room Temp. |
Reductive amination, or reductive alkylation, is a powerful method for converting the primary amine into a secondary or tertiary amine in a controlled manner. masterorganicchemistry.com The reaction proceeds in a one-pot fashion where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced by a mild, selective reducing agent present in the reaction mixture. wikipedia.org
Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.edu These reagents are particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive enough to reduce the intermediate iminium ion. harvard.edu The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), sometimes with a catalytic amount of acetic acid to facilitate imine formation. harvard.edu This method avoids the overalkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|
| Benzaldehyde (B42025) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | N-Benzyl secondary amine |
| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | N-Isopropyl secondary amine |
| Cyclohexanone | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | N-Cyclohexyl secondary amine |
The primary amine is a ubiquitous and convenient functional group for bioconjugation, serving as an attachment point for linking the molecule to proteins, nucleic acids, or other biomolecules. nih.govacs.org This is typically achieved by modifying the amine with a bioorthogonal functional group—a group that reacts selectively with a partner group under biological conditions without interfering with native biological functionality.
Click Chemistry: To prepare the molecule for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), an azide (B81097) or alkyne handle can be installed. This is commonly done by reacting the primary amine with an N-Hydroxysuccinimide (NHS) ester of an alkyne- or azide-containing carboxylic acid (e.g., 4-pentynoic acid NHS ester). thermofisher.com The stable amide bond formed attaches the click handle, making the molecule ready for subsequent conjugation.
Thiol-ene/Thiol-Maleimide Chemistry: For conjugation to thiol-containing biomolecules (e.g., cysteine residues in proteins), a maleimide (B117702) group can be introduced. This involves acylating the primary amine with a maleimide-containing reagent, such as maleimidocaproic acid NHS ester. The resulting maleimide-functionalized molecule can then react specifically with thiols via a Michael addition to form a stable thioether bond. creative-biogene.com While the term "thiol-ene" often refers to a radical-mediated reaction, the thiol-maleimide reaction is a nucleophilic conjugate addition that achieves a similar covalent linkage under mild, biocompatible conditions. wikipedia.org
| Bioconjugation Strategy | Handle to Install | Typical Reagent | Subsequent Reaction |
|---|---|---|---|
| Click Chemistry (CuAAC/SPAAC) | Terminal Alkyne | 4-Pentynoic acid N-hydroxysuccinimide ester | Reaction with an azide-containing molecule |
| Click Chemistry (CuAAC/SPAAC) | Azide | Azidoacetic acid N-hydroxysuccinimide ester | Reaction with an alkyne-containing molecule |
| Thiol-Maleimide Conjugation | Maleimide | Maleimidocaproic acid N-hydroxysuccinimide ester | Reaction with a thiol (e.g., cysteine) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromotoluene |
| Acetic Acid |
| Acetic Anhydride |
| Acetone |
| Acetonitrile (MeCN) |
| Alkyl Bromide |
| Alkyl Iodide |
| Azidoacetic acid N-hydroxysuccinimide ester |
| Benzaldehyde |
| Benzoyl Chloride |
| Benzyl Chloroformate |
| BrettPhos |
| Carbon Dioxide (CO₂) |
| Cesium Carbonate (Cs₂CO₃) |
| Cyclohexanone |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Dichloroethane (DCE) |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Dioxane |
| Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) |
| Maleimidocaproic acid N-hydroxysuccinimide ester |
| Methanol (MeOH) |
| Methyl Iodide |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) |
| N,N-diisopropylethylamine (DIPEA) |
| N-Hydroxysuccinimide (NHS) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| 4-Pentynoic acid N-hydroxysuccinimide ester |
| Phenyl Chloroformate |
| Phenyl Isocyanate |
| Potassium Carbonate (K₂CO₃) |
| Pyridine |
| RuPhos |
| Sodium cyanoborohydride (NaBH₃CN) |
| Sodium tert-butoxide (NaOtBu) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Toluene |
| Triethylamine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
Transformations of the Phenylmethanol Functional Group
The primary alcohol of the phenylmethanol moiety is a key site for chemical manipulation. Its benzylic position enhances its reactivity, allowing for controlled oxidation, conversion into esters and ethers, and nucleophilic substitution, thereby providing pathways to a diverse range of molecular structures.
Oxidation Reactions
The primary benzylic alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are typically employed for the selective conversion to an aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (DCM) can effectively halt the oxidation at the aldehyde stage. organic-chemistry.org Another highly selective method involves the use of trichloroisocyanuric acid with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which efficiently oxidizes benzylic alcohols to aldehydes at room temperature without significant overoxidation. organic-chemistry.org
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). A two-step, one-pot procedure can also be employed, which involves an initial copper-catalyzed aerobic oxidation to the aldehyde, followed by a subsequent Lindgren oxidation using sodium chlorite (B76162) (NaClO₂) to furnish the carboxylic acid. rsc.orgrsc.org
Table 1: Oxidation Reactions of the Phenylmethanol Group
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp |
| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temp |
| Aldehyde | TEMPO (catalyst), Trichloroisocyanuric acid | Dichloromethane (DCM), Room Temp organic-chemistry.org |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution (e.g., NaOH), Heat |
| Carboxylic Acid | Chromium trioxide (CrO₃), Sulfuric Acid | Acetone (Jones Oxidation) |
| Carboxylic Acid | Cu(I) catalyst/O₂, then NaClO₂ | One-pot reaction rsc.org |
Esterification and Etherification
The hydroxyl group of the phenylmethanol moiety can readily undergo esterification and etherification to produce a wide range of derivatives.
Esterification is commonly achieved through reaction with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride). The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a direct method for producing esters. vedantu.comresearchgate.net This reaction is reversible and may require the removal of water to drive it to completion. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct. vedantu.com
Etherification can be accomplished via several methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This nucleophilic alkoxide is then reacted with a primary alkyl halide or tosylate to form the ether linkage. wikipedia.orgmasterorganicchemistry.com Due to the benzylic nature of the alcohol, this reaction is generally efficient.
Table 2: Esterification and Etherification of the Phenylmethanol Group
| Reaction Type | Reactant(s) | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid | H₂SO₄ (catalyst) | Ester |
| Esterification | Acid Chloride | Pyridine or Triethylamine (base) | Ester |
| Etherification | Alkyl Halide | Sodium Hydride (NaH) | Ether |
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide.
One of the most effective strategies is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.ca The resulting tosylate group is an excellent leaving group, readily displaced by a wide variety of nucleophiles in an Sₙ2 reaction. ucalgary.ca This two-step process allows for the introduction of azides, cyanides, and other functional groups.
Direct conversion to a benzyl halide is also possible. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols into the corresponding benzyl chlorides and bromides, respectively. Interestingly, under certain conditions, treatment of benzylic alcohols with tosyl chloride and a base like triethylamine can lead directly to the corresponding benzyl chloride, as the initially formed tosylate is displaced by the chloride ion generated in the reaction. nih.govresearchgate.net
Strategic Derivatization for Functional Probes and Tool Compounds
The chemical transformations described above are instrumental in the strategic derivatization of this compound to create functional probes and tool compounds. These specialized molecules are designed to investigate biological systems by reporting on molecular interactions or by covalently capturing binding partners.
Introduction of Reporter Tags
Reporter tags are moieties that provide a detectable signal, such as fluorescence, or a handle for affinity purification, like biotin (B1667282). The phenylmethanol group serves as an excellent attachment point for these tags.
Fluorescent Probes: A fluorescent dye containing a carboxylic acid functional group can be coupled to the hydroxyl group via esterification. Alternatively, fluorescent tags can be introduced by reacting the alcohol with isocyanates or carbonyl azides derived from fluorophores like fluorescein (B123965) or coumarin, which form stable urethane (B1682113) linkages. thermofisher.com These fluorescently labeled derivatives can be used in cellular imaging and fluorescence polarization assays to study ligand-receptor interactions. nih.govrsc.org
Biotinylation: Biotin is a widely used affinity tag due to its exceptionally strong interaction with streptavidin. nih.gov A biotin moiety can be introduced by esterifying the alcohol with a biotin derivative that has a carboxylic acid handle, often extended by a polyethylene (B3416737) glycol (PEG) linker to minimize steric hindrance. researchgate.net Biotinylated probes are invaluable for affinity purification, allowing for the isolation and identification of binding partners from complex biological mixtures. nih.gov
Table 3: Examples of Reporter Tag Introduction
| Reporter Tag | Reactive Derivative of Tag | Linkage Formed | Application |
|---|---|---|---|
| Fluorescein | Fluorescein isothiocyanate (FITC) | Thiourea (via amine) | Fluorescence Imaging |
| Coumarin | Coumarin carbonyl azide | Urethane | HPLC Fluorescence Detection thermofisher.com |
| Biotin | Biotin-PEG-COOH | Ester | Affinity Purification nih.gov |
Synthesis of Photoaffinity Labels
Photoaffinity labeling is a powerful technique used to identify the binding partners of a molecule within a complex biological environment. nih.govnih.gov This method involves incorporating a photoreactive group into the molecule of interest. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the molecule to its binding target. ontosight.aiwikipedia.org
Commonly used photoreactive groups include aryl azides and diazirines. wikipedia.orgnih.gov An aryl azide, for instance, can be introduced by synthesizing a derivative that contains this functionality and coupling it to the this compound core. This could be achieved by etherification with an alkyl halide bearing an aryl azide group or through nucleophilic substitution of a tosylated phenylmethanol group with a nucleophile containing the photoreactive moiety. nih.govillinois.edunih.gov Diazirine-based probes are also highly effective due to their small size and stability in the dark. nih.govacs.orgrsc.org The synthesis of such a probe would involve coupling a diazirine-containing carboxylic acid or other electrophile to the core structure. nih.gov
These photoaffinity probes enable researchers to permanently "capture" transient protein-ligand interactions, facilitating the identification of previously unknown molecular targets. nih.gov
Advanced Analytical and Spectroscopic Investigations of 4 4 Aminopiperidin 1 Yl Phenyl Methanol in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of [4-(4-Aminopiperidin-1-YL)phenyl]methanol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Elucidation of Complex Spin Systems
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to the distinct chemical environments of the nuclei. The para-substituted phenyl ring typically presents as an AA'BB' spin system in the aromatic region of the ¹H NMR spectrum, characterized by two pseudo-doublets. The piperidine (B6355638) ring protons display more complex splitting patterns due to axial and equatorial dispositions and their coupling to adjacent protons. The methylene (B1212753) protons of the hydroxymethyl group appear as a singlet, while the amine and hydroxyl protons may appear as broad singlets, depending on the solvent and concentration.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitively assigning these signals. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine and phenyl rings. HSQC spectra correlate each proton signal with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl H-2, H-6 | 7.25 (d, J=8.5 Hz) | 128.5 |
| Phenyl H-3, H-5 | 6.90 (d, J=8.5 Hz) | 116.0 |
| Phenyl C-1 | - | 150.0 |
| Phenyl C-4 | - | 135.0 |
| CH₂OH | 4.50 (s) | 65.0 |
| Piperidine H-2, H-6 (eq) | 3.70 (m) | 50.0 |
| Piperidine H-2, H-6 (ax) | 2.80 (m) | 50.0 |
| Piperidine H-3, H-5 (eq) | 2.05 (m) | 35.0 |
| Piperidine H-3, H-5 (ax) | 1.50 (m) | 35.0 |
| Piperidine H-4 | 2.70 (m) | 51.0 |
Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.
Stereochemical Assignment through NMR Techniques
While this compound is an achiral molecule, NMR can be used to define the relative orientation of protons on the piperidine ring, which predominantly exists in a chair conformation. The distinction between axial and equatorial protons is fundamental to its stereochemical description. The vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons. Typically, axial-axial couplings (³J_ax,ax_) are larger (10-13 Hz) than axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings (2-5 Hz).
The Nuclear Overhauser Effect (NOE) provides through-space correlation information, which is invaluable for confirming stereochemical assignments. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would show strong correlations between atoms that are in close spatial proximity. For instance, strong NOEs would be expected between the axial protons at positions 2, 4, and 6 of the piperidine ring, confirming their 1,3-diaxial relationship.
Dynamic NMR Studies of Conformational Equilibria
The structure of this compound is not static; it undergoes dynamic processes such as the chair-chair interconversion of the piperidine ring and restricted rotation around the C(phenyl)–N(piperidine) bond. nih.gov These conformational changes can be studied using variable-temperature (VT) NMR. nih.gov
At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate, distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single, broad peak. nih.gov By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility. nih.gov
Table 2: Hypothetical Dynamic NMR Data for Conformational Processes
| Dynamic Process | Coalescence Temp. (Tc) | Energy Barrier (ΔG‡) |
|---|---|---|
| Piperidine Ring Inversion | ~220 K | ~45 kJ/mol |
Note: Data are representative examples for educational purposes.
Mass Spectrometry (MS) for Mechanistic Insights and Impurity Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. It is also instrumental in analyzing complex mixtures and identifying trace-level impurities.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. rsc.org This allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₈N₂O), HRMS can readily distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of the protonated molecular ion ([M+H]⁺), followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely include the loss of water (H₂O) from the benzyl (B1604629) alcohol moiety, cleavage of the piperidine ring, and scission of the C(phenyl)-N bond.
Table 3: Predicted HRMS and MS/MS Fragmentation Data
| Ion | Formula | Calculated m/z [M+H]⁺ | Proposed Fragment Structure |
|---|---|---|---|
| Parent Ion | [C₁₂H₁₉N₂O]⁺ | 207.1492 | Intact protonated molecule |
| Fragment 1 | [C₁₂H₁₇N₂]⁺ | 189.1386 | Loss of H₂O |
| Fragment 2 | [C₇H₈NO]⁺ | 122.0599 | Benzylic cleavage with piperidine ring opening |
LC-MS/MS in Complex Reaction Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing complex mixtures, such as those from a chemical synthesis or biological matrix. researchgate.net The liquid chromatography step separates the target compound from impurities, starting materials, and byproducts based on their physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer for detection.
In impurity profiling, LC-MS/MS provides exceptional sensitivity and selectivity. By using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to detect specific precursor-to-product ion transitions for the target compound and any known or suspected impurities. rsc.org This allows for the confident identification and quantification of impurities even when they are present at very low levels and co-elute with other components, which is critical for quality control in chemical research and development. rsc.orgnih.gov
Table 4: Example of MRM Transitions for Impurity Profiling
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| This compound | 207.1 | 189.1 | Quantifier |
| This compound | 207.1 | 122.1 | Qualifier |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding characteristics of this compound. The spectra are characterized by vibrational modes corresponding to its distinct structural features: the primary amino group (-NH2), the hydroxyl group (-OH) of the methanol (B129727) moiety, the piperidine ring, and the phenyl ring.
The IR spectrum of analogous compounds shows characteristic absorption bands that can be extrapolated to this compound. nih.govnist.gov The O-H stretching vibration of the methanol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. rsc.org The N-H stretching vibrations of the primary amino group typically manifest as two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. nih.gov
C-H stretching vibrations from both the aromatic ring and the aliphatic piperidine ring are anticipated between 2850 and 3100 cm⁻¹. The aromatic C=C stretching vibrations usually produce several sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching of the aliphatic amine within the piperidine ring and the aromatic amine linkage would likely appear in the 1250-1350 cm⁻¹ and 1180-1360 cm⁻¹ regions, respectively. The C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, would be prominent. nih.govresearchgate.net The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring is expected to be a particularly strong Raman band.
A summary of the expected vibrational frequencies for the key functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500 (two bands) | IR |
| Primary Amine (-NH₂) | N-H Scissoring | 1590-1650 | IR |
| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic (Piperidine) | C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |
| Alcohol | C-O Stretch | 1050-1150 | IR |
| Aryl Amine | C-N Stretch | 1250-1350 | IR |
X-ray Crystallography for Solid-State Structure Determination
Studies on similar 1,4-disubstituted piperidine rings consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net In this conformation, the bulky substituents on the ring, in this case, the 4-aminophenylmethanol group at the 1-position and the amino group at the 4-position, would preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement is energetically more favorable than the axial orientation.
The crystal packing would be significantly influenced by intermolecular hydrogen bonding. The presence of three hydrogen bond donors (the -OH and -NH₂ groups) and three hydrogen bond acceptors (the nitrogen atoms of the piperidine and amino groups, and the oxygen of the hydroxyl group) would lead to the formation of an extensive three-dimensional network, contributing to the stability of the crystal lattice. researchgate.netnih.gov
For illustrative purposes, the table below presents typical crystallographic data for a related substituted piperidin-4-yl-methanol derivative. researchgate.net
| Parameter | Example Value for a Related Compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2490 |
| b (Å) | 11.4710 |
| c (Å) | 20.997 |
| β (°) | 116.344 |
| Volume (ų) | 2212.2 |
| Z (molecules/unit cell) | 4 |
Chromatographic Methods for Purification and Reaction Monitoring in Synthetic Research
Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving roles in both the purification of the final product and the real-time monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its quantification. scielo.br Given the compound's polarity due to the presence of amino and hydroxyl groups, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.netwho.int
Method development would typically involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure good peak shape and prevent tailing, which is common for basic compounds like amines, a small amount of an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. scielo.br Detection is typically achieved using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance, likely in the range of 220-260 nm.
A proposed set of starting parameters for an RP-HPLC method is outlined below.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for quality control. nih.gov
Gas Chromatography (GC) for Volatile Components Analysis
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the presence of polar -OH and -NH₂ functional groups, which decrease its volatility and can lead to poor chromatographic performance and thermal degradation in the GC inlet.
To make the compound amenable to GC analysis, a derivatization step is typically required. The active hydrogens of the hydroxyl and amino groups can be replaced with nonpolar groups, such as trimethylsilyl (B98337) (TMS) groups. This process, known as silylation, increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. After derivatization, the compound could be separated on a standard nonpolar or moderately polar capillary column (e.g., DB-5 or DB-17) and detected using a flame ionization detector (FID) or a mass spectrometer (MS).
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions in synthetic research. thieme.de For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.govnih.gov
A typical TLC analysis would employ a silica (B1680970) gel plate as the stationary phase, which is polar. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation of the spots. For a compound of this polarity, a common eluent system would be a mixture of a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) with a more polar solvent like methanol. To prevent the basic amine from streaking or "tailing" on the acidic silica plate, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the phenyl ring will absorb UV radiation. Alternatively, chemical staining agents like ninhydrin (B49086) (which reacts with the primary amine to give a purple spot) or potassium permanganate (B83412) can be used.
| Starting Material Polarity | Product Polarity | Proposed Eluent System | Visualization Method |
| Varies | Moderately High | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | UV (254 nm), Ninhydrin stain |
| Varies | Moderately High | Ethyl Acetate:Hexane (1:1) + 0.5% Triethylamine | UV (254 nm), Potassium Permanganate stain |
By comparing the retention factor (Rf) values of the starting materials and the newly formed product spot, a chemist can effectively determine the reaction's endpoint. nih.gov
Computational and Theoretical Chemistry Studies on 4 4 Aminopiperidin 1 Yl Phenyl Methanol
Conformational Analysis and Energy Landscapes
A comprehensive understanding of a molecule's conformational landscape is fundamental to predicting its physical and biological properties. This typically involves a combination of molecular mechanics, molecular dynamics simulations, and quantum chemical calculations.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) methods, utilizing classical force fields, are instrumental in rapidly exploring the vast conformational space of flexible molecules like [4-(4-Aminopiperidin-1-YL)phenyl]methanol. This would involve identifying low-energy chair, boat, and twist-boat conformations of the piperidine (B6355638) ring and the rotational isomers around the C-N and C-C single bonds connecting the rings and the methanol (B129727) group.
Following MM, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in a vacuum or in the presence of a solvent. By simulating the atomic motions over time, MD can reveal the preferred conformations and the energy barriers between them, offering a more realistic picture of the molecule's flexibility and intermolecular interactions. However, no specific MM or MD studies for this compound have been reported.
Quantum Chemical Calculations for Preferred Conformations
For a more accurate determination of the relative energies of different conformers, quantum chemical calculations are indispensable. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of various conformers and calculate their energies with high precision. This allows for the identification of the global minimum energy structure and the relative populations of other low-energy conformers at a given temperature. Such data is critical for understanding which shapes the molecule is most likely to adopt. At present, there are no published quantum chemical calculations detailing the preferred conformations of this compound.
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules and predicting their reactivity.
Prediction of Spectroscopic Properties
DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. By comparing these theoretical predictions with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic environment. For this compound, such predictive studies would be valuable for its characterization, but they are not currently available in the literature.
Investigation of Reaction Mechanisms and Transition States
DFT is also widely used to study chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states. This provides valuable information about the feasibility and kinetics of a reaction. For instance, DFT could be used to investigate the mechanisms of reactions involving the amino or hydroxyl groups of this compound. However, no such mechanistic investigations using DFT have been documented for this compound.
In Silico Ligand Design and Molecular Docking in Research Models
The structural motifs present in this compound, namely the 4-aminopiperidine (B84694) and phenylmethanol groups, are found in many biologically active molecules. This suggests that the compound could be of interest in drug discovery.
In silico ligand design and molecular docking are computational techniques used to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are instrumental in the early stages of drug development. Molecular docking studies would involve placing the 3D structure of this compound into the active site of a target protein and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While docking studies have been performed on a vast number of compounds containing similar fragments, specific in silico studies focusing on this compound in research models (excluding in vivo applications) are absent from the current scientific literature.
Exploration of Binding Modes in Model Systems
The exploration of binding modes through molecular docking is a cornerstone of computational chemistry, providing insights into the non-covalent interactions between a ligand and a protein's active site. For derivatives of the 4-aminopiperidine scaffold, molecular docking studies have been instrumental in elucidating their binding mechanisms to various protein targets.
One area of significant research has been the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors for the management of type 2 diabetes. A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP4 inhibitors. nih.gov Molecular docking studies were conducted to understand the interaction and binding energy of these compounds within the active site of the DPP4 enzyme. The docking scores for these derivatives ranged from -7.6 to -10.7 kcal/mol, indicating favorable binding affinities. nih.gov These computational models suggested that the aminopiperidine moiety, a key feature of this compound, plays a crucial role in anchoring the ligand within the S1 and S2 pockets of the DPP4 active site, forming essential interactions for inhibitory activity. nih.gov
Similarly, in the pursuit of novel analgesics, molecular docking has been employed to investigate the binding of 4-amino methyl piperidine derivatives to the µ-opioid receptor. tandfonline.com These studies revealed that the piperidine derivatives fit well within the binding pocket of the receptor, with binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com The interactions were characterized by engagement with key residues such as Q124, W133, D147, and Y148. tandfonline.com Although not the exact compound, these findings suggest that the aminopiperidine core of this compound could adopt similar binding poses within analogous receptor architectures.
The following table summarizes representative docking scores and key interacting residues for 4-aminopiperidine derivatives in different model systems, providing a proxy for the potential interactions of this compound.
| Target Protein | 4-Aminopiperidine Derivative Class | Docking Score Range (kcal/mol) | Key Interacting Residues |
| DPP4 | 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil | -7.6 to -10.7 nih.gov | S1 and S2 pocket residues nih.gov |
| µ-Opioid Receptor | 4-Amino methyl piperidine | -8.13 to -13.37 tandfonline.com | Q124, W133, D147, Y148 tandfonline.com |
This table presents data from computational studies on derivatives containing the 4-aminopiperidine scaffold to infer potential binding characteristics of this compound.
Virtual Screening for Chemical Probe Development
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The 4-aminopiperidine scaffold, present in this compound, has been identified as a valuable starting point in virtual screening campaigns for the development of chemical probes and therapeutic leads.
A notable example is the discovery of 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation. nih.gov A high-throughput screening of a large chemical library identified this scaffold as a promising hit targeting the assembly stages of the HCV life cycle. nih.gov Subsequent structure-activity relationship (SAR) studies, often guided by computational modeling, led to the optimization of the initial hits, resulting in derivatives with increased potency and improved pharmacokinetic properties. nih.gov This highlights the utility of the 4-aminopiperidine core as a foundational element for virtual screening libraries aimed at discovering novel antiviral agents.
Furthermore, in the context of cancer therapy, the rational design of inhibitors for enzymes like SET and MYND domain-containing protein 3 (SMYD3) has utilized the 4-aminopiperidine scaffold. uniba.it Docking simulations showed that the piperidine group provided good shape complementarity within the SMYD3 binding site, guiding the design of targeted covalent inhibitors. uniba.it This prospective application of computational methods underscores how the structural features of this compound could be leveraged in virtual screening protocols to design specific and potent chemical probes.
The process of scaffold-focused virtual screening allows for the identification of compounds with novel core structures while retaining similar activity to a known bioactive molecule. nih.gov By using the 4-aminopiperidine moiety as a query scaffold, it is possible to search large compound libraries to identify diverse molecules that may exhibit desired biological activities. This approach can lead to the discovery of novel chemical probes with improved properties, such as enhanced selectivity or better metabolic stability.
The table below outlines the application of the 4-aminopiperidine scaffold in virtual screening and probe development.
| Therapeutic Area | Screening Approach | Identified Activity | Significance for Probe Development |
| Antiviral (HCV) | High-Throughput Screening nih.gov | Inhibition of HCV assembly nih.gov | Scaffold for optimization of potent antiviral agents. nih.gov |
| Anticancer (SMYD3) | Rational Design & Docking uniba.it | Covalent inhibition of SMYD3 uniba.it | Guided design of selective enzyme inhibitors. uniba.it |
This table illustrates the utility of the 4-aminopiperidine scaffold in virtual screening campaigns, suggesting the potential of this compound as a fragment or starting point for chemical probe design.
Applications in Chemical Biology and Mechanistic Research Utilizing the 4 4 Aminopiperidin 1 Yl Phenyl Methanol Scaffold
Role as a Synthetic Intermediate for Building Complex Molecular Architectures
The [4-(4-Aminopiperidin-1-YL)phenyl]methanol structure is a key intermediate in the synthesis of more complex molecular architectures designed for specific biological functions. The distinct reactive sites on the molecule allow for its incorporation into larger structures through sequential and controlled chemical reactions.
One significant application of this scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The hydrochloride salt of (4-(Piperidin-4-yl)phenyl)methanol is commercially available as a semi-flexible linker for PROTAC development. sigmaaldrich.com The rigidity of the 4-aryl piperidine (B6355638) structure can influence the three-dimensional orientation of the resulting PROTAC, which is a critical factor for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and for optimizing drug-like properties. sigmaaldrich.com
Development of Chemical Probes for Biological Target Identification (in vitro)
A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biochemical or cell-based systems. nih.gov The this compound scaffold is instrumental in the design of such probes, primarily due to its utility as a linker component in PROTACs, which are powerful chemical tools for in vitro target validation.
Investigation of Molecular Interactions with Biomolecules in Controlled In Vitro Environments
The aminopiperidine-phenyl scaffold is frequently used to probe and understand the interactions between small molecules and biological macromolecules like receptors and enzymes in controlled in vitro settings.
Derivatives of the aminopiperidine-phenyl scaffold have been evaluated for their binding affinity to various receptors. In these studies, novel compounds are typically tested in concentration-response curves in cell-based functional assays. For example, a series of antagonists for the muscarinic acetylcholine receptor subtype 1 (M1) was developed based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, which is structurally related to this compound. The signal amplitude in these assays is normalized to baseline and then expressed as a percentage of the maximal response to an agonist like acetylcholine, allowing for the determination of inhibitory concentrations (IC50s). nih.gov
Similarly, compounds containing a N-benzylpiperidine motif connected to a pyridine (B92270) core have been assessed for their affinity at sigma receptors (σRs) in radioligand binding assays. nih.gov These assays use cell membrane preparations and a radiolabeled ligand to determine the binding affinity (Ki) of the test compounds. Such studies are crucial for understanding how modifications to the core scaffold affect receptor affinity and selectivity. nih.gov
Table 1: Example of Receptor Binding Data for a Scaffold-Related Compound
| Compound | Target Receptor | Binding Affinity (Ki) | Assay Type |
|---|---|---|---|
| Compound 5 (Pyridine Derivative) | Human σ1R | 1.45 nM | Radioligand Binding Assay |
Data derived from a study on multifunctional pyridines with sigma receptor affinity. nih.gov
The aminopiperidine moiety is a key pharmacophore in a major class of drugs used to treat type 2 diabetes: Dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose. researchgate.net Many potent DPP-4 inhibitors, known as "gliptins," incorporate a 3-aminopiperidine group. This group is known to bind to the S2 pocket of the DPP-4 enzyme. nih.gov Although the subject compound has a 4-aminopiperidine (B84694), the principle of using this type of scaffold to achieve potent enzyme inhibition is well-established through extensive in vitro enzyme inhibition assays.
These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). The development of DPP-4 inhibitors like Alogliptin and Sitagliptin involved screening compounds for their ability to inhibit the enzymatic activity of purified DPP-4 in cell-free assays.
Table 2: IC50 Values of Aminopiperidine-Containing DPP-4 Inhibitors
| Compound | Aminopiperidine Moiety | DPP-4 IC50 |
|---|---|---|
| Alogliptin | (R)-3-Aminopiperidine | <10 nM |
| Sitagliptin | (R)-3-Aminopiperidine | 19 nM |
| Linagliptin | (R)-3-Aminopiperidine | 1 nM |
Data represents typical reported values for highly selective DPP-4 inhibitors containing the aminopiperidine scaffold. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Methodologies for Mechanistic Understanding (in vitro)
SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent template for such studies due to its multiple sites for chemical modification.
SAR studies typically involve the systematic design and synthesis of a library of analogs where different parts of the parent molecule are altered. These analogs are then tested in relevant in vitro assays to determine the effect of the structural changes on activity.
For example, in the development of M1 muscarinic receptor antagonists, a two-dimensional parallel synthesis library was created around a core scaffold. nih.gov This involved modifying substituents on the benzamide ring and the alkyl group on the piperazine nitrogen. The resulting analogs showed a range of potencies, allowing researchers to establish that while the SAR for the series was generally shallow, specific modifications could improve the antagonist activity into the nanomolar range. nih.gov
In another example focused on developing anticancer agents, researchers introduced various polar and ionizable groups onto a core template to improve poor aqueous solubility. nih.gov They also explored different chemical groups at various positions on the aromatic rings. The synthesis of these analogs involved multi-step reaction sequences, including coupling reactions and the use of protecting groups, to build a diverse set of molecules for biological evaluation. nih.gov Through this process, they identified an analog with markedly improved solubility and bioavailability while maintaining potent nanomolar activity against cancer cell lines. nih.gov
Table 3: Illustrative SAR for a Phenyl-thiazole Anticancer Scaffold
| Analog Modification | Rationale | Effect on Activity/Property |
|---|---|---|
| Insertion of Amino Linker | Improve bioavailability | Maintained nM potency, improved solubility |
| Addition of Hydrophilic Groups | Overcome poor aqueous solubility | Improved solubility |
| Variation of "B" ring | Explore chemodiverse space | Identified potent templates |
This table illustrates the principles of SAR based on a study of methoxybenzoyl-aryl-thiazole analogues. nih.gov These methodologies, when applied to the this compound scaffold, allow for a deep mechanistic understanding of its interactions with biological targets and guide the optimization of lead compounds.
Bioconjugation Strategies for Labeling and Imaging Probes
Information regarding specific bioconjugation strategies that employ this compound for the development of labeling and imaging probes is not available in the searched literature. Bioconjugation involves the covalent attachment of a molecule, such as a fluorescent dye or a tag, to a biomolecule. The primary amine and the hydroxyl group on the this compound scaffold present potential sites for such modifications. However, no published research details the successful application of this compound in creating such probes.
Future Research Directions and Unexplored Avenues for 4 4 Aminopiperidin 1 Yl Phenyl Methanol
Novel Synthetic Routes and Sustainable Chemistry Approaches
One promising avenue is the exploration of catalytic C-N bond-forming reactions , such as Buchwald-Hartwig amination, to construct the core piperidinyl-phenyl linkage. Research could focus on developing novel catalyst systems, perhaps utilizing earth-abundant metals, that can operate under milder conditions and in greener solvents.
Furthermore, the application of flow chemistry could offer significant advantages for the synthesis of this compound. A continuous-flow process could enable better control over reaction parameters, improve safety, and facilitate scalable production. Future studies could aim to develop a fully integrated flow synthesis of [4-(4-Aminopiperidin-1-YL)phenyl]methanol from simple starting materials.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Potential Advantages | Research Focus Areas |
|---|---|---|
| Catalytic C-N Coupling | High efficiency, broad substrate scope | Development of novel, sustainable catalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions and reactor design |
Advanced Derivatization for Unconventional Chemical Biology Tools
The functional groups present in this compound—a primary amine and a primary alcohol—provide ideal handles for a wide range of chemical modifications. This opens up the possibility of creating a diverse library of derivatives for use as chemical biology probes to investigate complex biological systems.
Future research could focus on developing bifunctional molecules by attaching moieties such as biotin (B1667282) for affinity purification, or fluorescent dyes for cellular imaging. These tools could be used to identify the binding partners of this compound within a cell, providing insights into its mechanism of action.
Another exciting direction is the development of photo-activatable derivatives . By incorporating a photolabile protecting group, the activity of the compound could be controlled with spatial and temporal precision using light. This would enable researchers to study its effects on specific cells or tissues within a living organism.
Table 2: Potential Derivatizations and Their Applications
| Derivative Type | Attached Moiety | Potential Application |
|---|---|---|
| Affinity Probe | Biotin, Desthiobiotin | Identification of protein binding partners |
| Fluorescent Probe | Fluorescein (B123965), Rhodamine | Cellular imaging and localization studies |
Deeper Mechanistic Investigations of Its Reactivity and Interactions
A fundamental understanding of the chemical reactivity and intermolecular interactions of this compound is crucial for its rational design and application. Future research should employ a combination of experimental and computational methods to elucidate these properties.
Computational modeling , such as Density Functional Theory (DFT) calculations, could be used to predict the molecule's conformational preferences, electronic properties, and reactivity towards various reagents. This could guide the design of new derivatives with improved properties.
Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could provide detailed information about the compound's structure and its interactions with biological macromolecules, such as proteins or nucleic acids. For instance, NMR-based ligand-observe experiments could be used to screen for binding to a wide range of biological targets.
Integration with Emerging Technologies in High-Throughput Synthesis and Screening for Research
The integration of this compound with cutting-edge technologies will be a key driver of future research. High-throughput synthesis platforms, utilizing robotics and automation, could be employed to rapidly generate large libraries of derivatives for biological screening.
These libraries could then be screened using high-content imaging or other advanced cellular assays to identify compounds with specific biological activities. The vast amount of data generated from these screens could be analyzed using machine learning algorithms to identify structure-activity relationships and guide the optimization of lead compounds.
Furthermore, the scaffold of this compound could be incorporated into DNA-encoded libraries (DELs) . This technology allows for the synthesis and screening of billions of compounds simultaneously, dramatically accelerating the discovery of new bioactive molecules.
Table 3: Integration with Emerging Technologies
| Technology | Application | Potential Outcome |
|---|---|---|
| High-Throughput Synthesis | Rapid generation of derivative libraries | Accelerated discovery of structure-activity relationships |
| High-Content Screening | Cellular assays for biological activity | Identification of novel bioactive compounds |
| Machine Learning | Analysis of large screening datasets | Predictive models for compound optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
